
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process often starts with commercially available N-Fmoc-protected α-amino acids. The Arndt-Eistert protocol is commonly applied, which involves the homologation of α-amino acids to β-amino acids in two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex steps of Fmoc protection and subsequent reactions efficiently.
化学反応の分析
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein and peptide interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino acid, allowing it to participate in various biochemical pathways without premature degradation. The compound’s reactivity is primarily due to the presence of the fluorenylmethyloxycarbonyl group, which can be selectively removed under mild conditions to reveal the active amino acid .
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid
Uniqueness
What sets 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid apart from similar compounds is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions .
特性
分子式 |
C27H25NO6 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
3-(2-ethoxycarbonylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H25NO6/c1-2-33-26(31)18-10-4-3-9-17(18)15-24(25(29)30)28-27(32)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,28,32)(H,29,30) |
InChIキー |
WGOWAEIPBGBMJM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
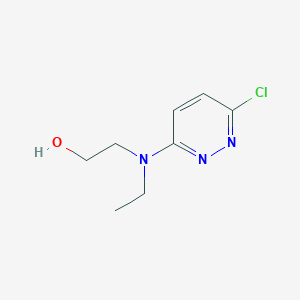
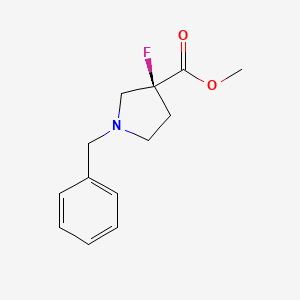

![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)
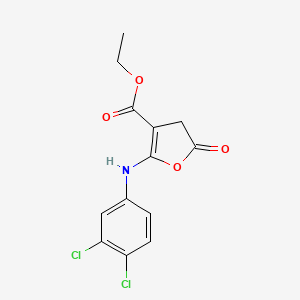
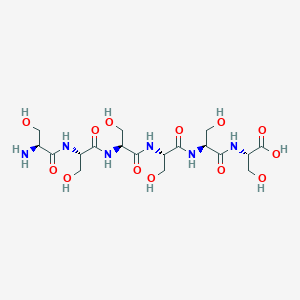
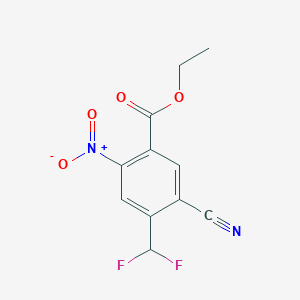
![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
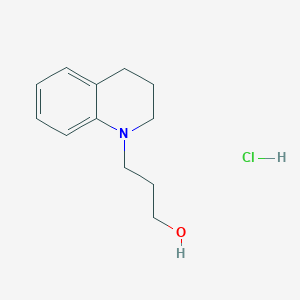
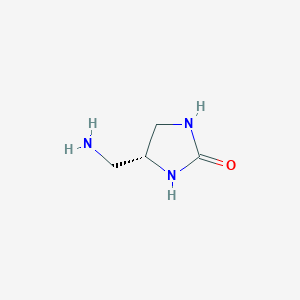
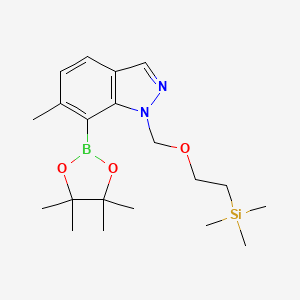
![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
